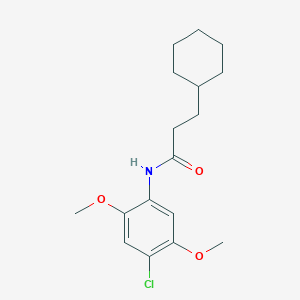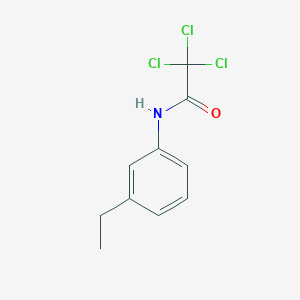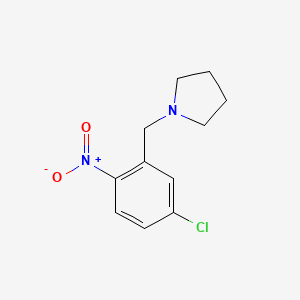
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2001 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the inhibitor of κB kinase (IKK)β subunit, which is essential for the activation of NF-κB. This modification prevents the phosphorylation of IκBα, a protein that binds to NF-κB and sequesters it in the cytoplasm, thus preventing its translocation to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 has been shown to have anti-inflammatory effects in various cell types, including macrophages, endothelial cells, and cancer cells. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, as well as the expression of adhesion molecules and chemokines that promote leukocyte recruitment and activation. 3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 is a potent and specific inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. However, its covalent modification of IKKβ can also lead to off-target effects and potential toxicity. In addition, the irreversible nature of its inhibition can make it difficult to study the dynamic regulation of NF-κB activity.
Zukünftige Richtungen
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 has shown promise as a therapeutic agent for various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. However, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in clinical trials. In addition, the development of more selective and reversible inhibitors of NF-κB may provide new opportunities for therapeutic intervention.
Synthesemethoden
The synthesis of 3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 involves several steps, starting with the reaction of 3-chloro-4-methylphenylamine with 4-methylbenzoyl chloride to form 3-chloro-4-methyl-N-(4-methylbenzoyl)aniline. This intermediate is then reacted with bromine to produce the final product, 3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress, and its dysregulation has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and chronic inflammation.
Eigenschaften
IUPAC Name |
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-9-3-5-11(7-13(9)16)15(19)18-12-6-4-10(2)14(17)8-12/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLFUNLTNVZYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)



![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)

![N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5881573.png)

![9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)


![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5881628.png)